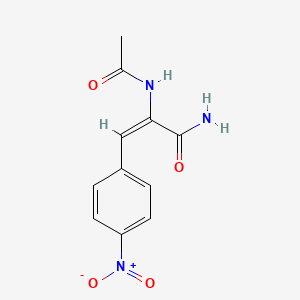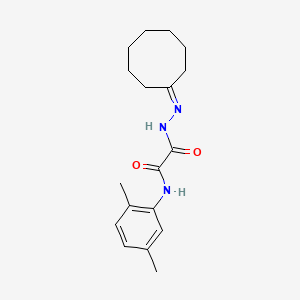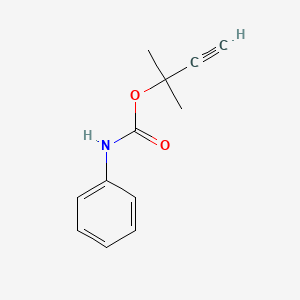![molecular formula C20H19Cl2N3 B5181098 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5181098.png)
7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoline-based compound that has shown promising results in various fields of research, including pharmacology, biochemistry, and neuroscience.
作用机制
The mechanism of action of 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline is not fully understood. However, it is known to interact with various proteins and enzymes in the body, including receptors for neurotransmitters such as dopamine and serotonin. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline are complex and varied. It has been shown to have both stimulant and sedative effects on the central nervous system, depending on the dose and route of administration. It has also been shown to affect various physiological systems in the body, including the cardiovascular and immune systems.
实验室实验的优点和局限性
One advantage of using 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline in lab experiments is its versatility. It can be used in a wide range of studies, from basic research on protein-ligand interactions to preclinical studies on drug development. However, one limitation is its potential toxicity, which may limit its use in certain types of experiments.
未来方向
There are many potential future directions for research on 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline. Some possible areas of study include:
1. Further investigation of its potential as a drug target for the treatment of various diseases.
2. Exploration of its effects on neurotransmitter systems and its potential as a neuroprotective agent.
3. Investigation of its potential use in the development of new drugs for the treatment of cancer.
4. Study of its effects on various physiological systems in the body, including the cardiovascular and immune systems.
5. Investigation of its potential as a tool for studying protein-ligand interactions and enzyme activity.
6. Exploration of its potential use in the development of new imaging agents for use in diagnostic procedures.
7. Investigation of its potential as a tool for studying the molecular mechanisms of disease.
In conclusion, 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline is a versatile and promising compound that has shown potential for use in a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound may lead to new insights into the molecular mechanisms of disease and the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline involves several steps, including the reaction of 4-chlorobenzenamine with 1-chloro-4-nitrobenzene to form 4-chloro-1,3-dinitrobenzene. The dinitrobenzene is then reduced to 4-chloro-1-amino-3-nitrobenzene, which is further reacted with 1-methylquinoline-2,4-dione to form the final product.
科学研究应用
7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline has shown promising results in various fields of scientific research. In pharmacology, it has been studied for its potential as a drug target for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used as a tool to study protein-ligand interactions and enzyme activity. In neuroscience, it has been studied for its potential as a neuroprotective agent and for its effects on neurotransmitter systems.
属性
IUPAC Name |
7-chloro-2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3/c1-14-12-20(23-19-13-16(22)4-7-18(14)19)25-10-8-24(9-11-25)17-5-2-15(21)3-6-17/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMAKQQVDYFZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]morpholine](/img/structure/B5181027.png)


![4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5181042.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5181046.png)
![2-(4-{[(4-chlorophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5181060.png)
![5-[5-(4-bromophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5181062.png)
![2-thioxo-5-[2-(trifluoromethyl)benzylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5181092.png)
![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5181097.png)

![1-{2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5181107.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-5-ium bromide](/img/structure/B5181111.png)

![N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5181114.png)